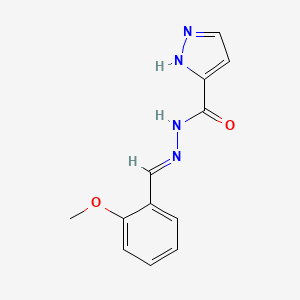![molecular formula C12H17ClN4O3 B5808269 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to have insecticidal and fungicidal properties.
実験室実験の利点と制限
One advantage of using 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane in lab experiments is its diverse range of potential applications. It can be used in studies related to medicine, agriculture, and materials science. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
将来の方向性
There are several future directions for research related to 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane. One area of interest is its potential use as an antitumor agent. Further studies are needed to determine the effectiveness of this compound in treating different types of cancer. Another future direction is the development of new materials using this compound. It has been shown to have unique properties that could be useful in the synthesis of new materials with specific properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.
Conclusion
In conclusion, 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane is a chemical compound with diverse potential applications in various fields. Its synthesis method has been characterized using various analytical techniques. Studies have shown its potential as an anti-inflammatory and analgesic agent, antitumor agent, and insecticide/fungicide. Further research is needed to fully elucidate its mechanism of action and potential applications in medicine, agriculture, and materials science.
合成法
The synthesis of 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane involves the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with azepane and acetic anhydride. The resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use as an antitumor agent. In agriculture, this compound has been investigated for its ability to control pests and diseases in crops. In materials science, it has been studied for its potential use in the synthesis of new materials with unique properties.
特性
IUPAC Name |
1-(azepan-1-yl)-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O3/c1-9-11(13)12(17(19)20)14-16(9)8-10(18)15-6-4-2-3-5-7-15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAJUKAROLLFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCCCC2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Azepanyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)
![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)



![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)